molecular formula C14H21N3O2S B7757958 1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea

1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea

Cat. No.: B7757958
M. Wt: 295.40 g/mol
InChI Key: CSHHXQAKMIIZFD-YBEGLDIGSA-N
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Description

1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea is an organic compound characterized by its complex molecular structure It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with methylthiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve large-scale batch or continuous flow synthesis processes. The choice of method depends on the desired yield and purity of the compound. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation may also be employed to enhance reaction rates and efficiencies.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its thiourea moiety makes it particularly reactive towards electrophilic and nucleophilic agents.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols. Substitution reactions often result in derivatives with modified functional groups.

Scientific Research Applications

1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea has a wide range of scientific research applications due to its unique chemical properties.

Chemistry: In chemistry, it serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: In biological research, it is used to study enzyme inhibition, protein interactions, and cellular signaling pathways.

Medicine: In medicine, it has potential therapeutic applications, including as an antiviral or anticancer agent, owing to its ability to interact with specific molecular targets.

Industry: In industrial settings, it is employed in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound's functional groups allow it to form stable complexes with these targets, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds, 1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include other thiourea derivatives, such as N-phenylthiourea and 1-methyl-3-phenylthiourea. These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-5-8-19-12-7-6-11(9-13(12)18-3)10-16-17-14(20)15-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,15,17,20)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHHXQAKMIIZFD-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NNC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=N\NC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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